molecular formula C14H18ClF3N4O B1388214 N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate CAS No. 1452488-43-5

N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate

Cat. No.: B1388214
CAS No.: 1452488-43-5
M. Wt: 350.77 g/mol
InChI Key: OCJMVEQYBFXWOI-UHFFFAOYSA-N
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Description

N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate: is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a piperidine ring, a trifluoromethyl group, and a naphthyridine core, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: Starting with a suitable precursor, the naphthyridine core is synthesized through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine derivatives.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the naphthyridine core or the trifluoromethyl group, resulting in various reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced naphthyridine or trifluoromethyl groups.

    Substitution Products: Functionalized derivatives with various substituents.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.

Biology: In biological research, it serves as a probe to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.

Medicine: The compound has shown potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.

Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as serotonin receptors. It binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can affect various physiological processes, including mood regulation, pain perception, and cognitive functions.

Comparison with Similar Compounds

  • N-piperidin-4-yl-2-(trifluoromethyl)benzamide
  • (2S)-4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide

Uniqueness: N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development.

Properties

IUPAC Name

N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4.ClH.H2O/c15-14(16,17)12-2-1-10-11(21-12)5-8-19-13(10)20-9-3-6-18-7-4-9;;/h1-2,5,8-9,18H,3-4,6-7H2,(H,19,20);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJMVEQYBFXWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CC3=C2C=CC(=N3)C(F)(F)F.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452488-43-5
Record name 1,6-Naphthyridin-5-amine, N-4-piperidinyl-2-(trifluoromethyl)-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1452488-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate
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N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate
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N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate
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N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate
Reactant of Route 5
N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate
Reactant of Route 6
N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate

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